molecular formula C12H25ClN2O2 B1375917 tert-Butyl (((1r,4r)-4-aminocyclohexyl)methyl)carbamate hydrochloride CAS No. 1393441-75-2

tert-Butyl (((1r,4r)-4-aminocyclohexyl)methyl)carbamate hydrochloride

Cat. No. B1375917
M. Wt: 264.79 g/mol
InChI Key: WYCYTOTYWLOWSV-UHFFFAOYSA-N
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Description

Tert-Butyl (((1r,4r)-4-aminocyclohexyl)methyl)carbamate hydrochloride, also known as TBCH, is a widely used synthetic compound. It has been used in a variety of scientific research applications, including as a reagent for organic synthesis and as a biochemical tool for studying enzyme-mediated processes. TBCH is a derivative of the aminocyclohexyl group, which is a cyclic aliphatic amine. The hydrochloride salt of TBCH is soluble in water and is widely used in laboratory experiments.

Scientific Research Applications

Enantioselective Synthesis

  • tert-Butyl (((1r,4r)-4-aminocyclohexyl)methyl)carbamate hydrochloride is a key intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. This application is significant in creating nucleotide analogues with potential biochemical applications (Ober et al., 2004).

Synthesis of Biologically Active Compounds

  • This compound serves as an important intermediate in synthesizing biologically active compounds like omisertinib (AZD9291), demonstrating its relevance in medicinal chemistry (Zhao et al., 2017).

Diels-Alder Reaction Applications

  • It is used in the preparation and Diels-Alder reaction of 2-Amido Substituted Furan. This showcases its role in complex organic synthesis and the creation of structurally diverse molecules (Padwa et al., 2003).

Intermediate in Various Syntheses

  • The compound acts as an intermediate in various synthetic processes, exemplified by the preparation of 2-(2-((6-chlorohexyl)oxy)ethoxy) ethanamine, highlighting its versatility in organic synthesis (Wu, 2011).

Source of MeNHCH2− Synthon

  • It serves as a source for the MeNHCH2− synthon in organic chemistry, useful in the synthesis of functionalized carbamates and amino alcohols (Guijarro et al., 1996).

Synthesis of Stereoselective Isomers

  • This compound is instrumental in the stereoselective synthesis of six stereoisomers of 3, 4-diaminocyclohexane carboxamide, which are key intermediates in synthesizing factor Xa inhibitors, a class of anticoagulants (Wang et al., 2017).

Preparation of Carbamate Prodrugs

  • A series of carbamate prodrugs of scutellarin methyl ester were prepared using this compound, highlighting its role in prodrug development (Jiang et al., 2013).

Synthesis of Insecticide Analogues

  • It has been used in the synthesis of spirocyclopropanated analogues of the insecticide Thiacloprid and Imidacloprid, indicating its utility in agricultural chemistry (Brackmann et al., 2005).

Synthesis of CCR2 Antagonists

  • An efficient enantioselective synthesis route for benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, a crucial intermediate for potent CCR2 antagonists, utilizes this compound (Campbell et al., 2009).

properties

IUPAC Name

tert-butyl N-[(4-aminocyclohexyl)methyl]carbamate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N2O2.ClH/c1-12(2,3)16-11(15)14-8-9-4-6-10(13)7-5-9;/h9-10H,4-8,13H2,1-3H3,(H,14,15);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WYCYTOTYWLOWSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCC(CC1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70857023
Record name tert-Butyl [(4-aminocyclohexyl)methyl]carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

264.79 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (((1r,4r)-4-aminocyclohexyl)methyl)carbamate hydrochloride

CAS RN

1393441-75-2
Record name tert-Butyl [(4-aminocyclohexyl)methyl]carbamate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70857023
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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